molecular formula C26H36N6O2 B3866504 N'~1~,N'~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide

N'~1~,N'~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide

Cat. No.: B3866504
M. Wt: 464.6 g/mol
InChI Key: OIPVQVHDHBYOKK-MKYUKRCKSA-N
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Description

N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide is a complex organic compound with the molecular formula C28H40N6O2 It is known for its unique structure, which includes two dimethylamino groups and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-(dimethylamino)benzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The dimethylamino groups play a crucial role in the compound’s binding affinity and specificity. Additionally, the hydrazide linkage allows for the formation of stable complexes with metal ions, which can further modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide
  • N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide
  • 1,8-Bis(dimethylamino)naphthalene

Uniqueness

N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide is unique due to its specific chain length and the presence of two dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different environments.

This detailed article provides a comprehensive overview of N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]octanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O2/c1-31(2)23-15-11-21(12-16-23)19-27-29-25(33)9-7-5-6-8-10-26(34)30-28-20-22-13-17-24(18-14-22)32(3)4/h11-20H,5-10H2,1-4H3,(H,29,33)(H,30,34)/b27-19+,28-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVQVHDHBYOKK-MKYUKRCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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